
4-(difluoromethoxy)-N-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethoxy)-N-hydroxybenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a difluoromethoxy group attached to a benzene ring, along with a hydroxamic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-N-hydroxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents to introduce the hydroxamic acid group. This process may include steps such as O-alkylation, oxidation, and N-acylation . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized to ensure cost-effectiveness and scalability. This may involve the use of more economical reagents and catalysts, as well as the development of continuous flow processes to enhance efficiency . The choice of reaction conditions and purification methods is crucial to achieving high-quality products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethoxy)-N-hydroxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the difluoromethoxy and hydroxamic acid groups, which can participate in different types of chemical transformations .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
4-(Difluoromethoxy)-N-hydroxybenzamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(difluoromethoxy)-N-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway . This inhibition can lead to reduced expression of proteins associated with fibrosis and other pathological conditions.
Comparaison Avec Des Composés Similaires
4-(Difluoromethoxy)-N-hydroxybenzamide can be compared with other similar compounds, such as:
4-(Difluoromethoxy)phenyl isocyanate: This compound also contains a difluoromethoxy group but differs in its functional group, leading to different chemical reactivity and applications.
Difluoromethoxylated ketones: These compounds serve as building blocks for synthesizing nitrogen-containing heterocycles and have distinct properties compared to this compound.
The uniqueness of this compound lies in its combination of the difluoromethoxy and hydroxamic acid groups, which confer specific chemical and biological properties that are valuable for various research applications.
Propriétés
Formule moléculaire |
C8H7F2NO3 |
|---|---|
Poids moléculaire |
203.14 g/mol |
Nom IUPAC |
4-(difluoromethoxy)-N-hydroxybenzamide |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)14-6-3-1-5(2-4-6)7(12)11-13/h1-4,8,13H,(H,11,12) |
Clé InChI |
FWRXDRYCPUODPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NO)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Di([2,2'-bipyridin]-6-yl)benzene](/img/structure/B12823575.png)
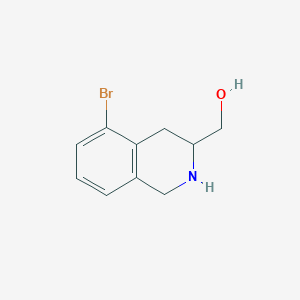
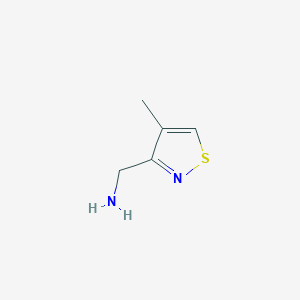
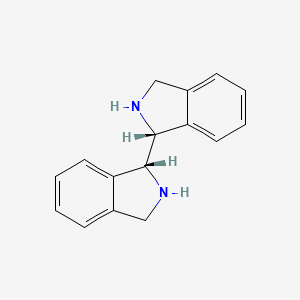

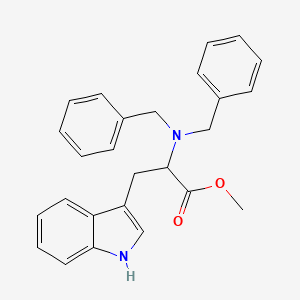
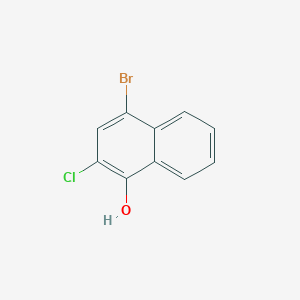

![2-(2-(2-(4-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)phenoxy)-3-(2-(1-(4-sulfobutyl)benzo[cd]indol-2(1H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1-(4-sulfobutyl)benzo[cd]indol-1-ium](/img/structure/B12823601.png)
![4-(3-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12823603.png)

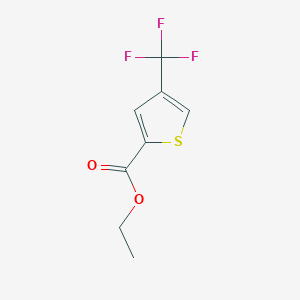
![((3S,4R)-3-amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B12823611.png)
